Acat-IN-9

NF-κB signaling inflammation research transcriptional regulation

Researchers studying the cholesterol metabolism-inflammation interface require tool compounds that simultaneously inhibit ACAT and modulate NF-κB transcription. Unlike selective (K-604) or dual (Avasimibe) ACAT inhibitors that lack NF-κB activity, Acat-IN-9 delivers both actions in one molecule. • Enables mechanistic discrimination of ACAT inhibition vs. NF-κB modulation in phenotypic screens • Structurally validated sulfonylaminocarbonyl chemotype for SAR studies and patent circumvention • ≥98% purity; ideal for target validation and screening panel design

Molecular Formula C33H51N3O5S
Molecular Weight 601.8 g/mol
Cat. No. B11937764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcat-IN-9
Molecular FormulaC33H51N3O5S
Molecular Weight601.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)(C)N)C(C)C)C(C)C
InChIInChI=1S/C33H51N3O5S/c1-18(2)23-13-25(19(3)4)29(26(14-23)20(5)6)17-30(37)36-42(39,40)41-31-27(21(7)8)15-24(16-28(31)22(9)10)35-32(38)33(11,12)34/h13-16,18-22H,17,34H2,1-12H3,(H,35,38)(H,36,37)
InChIKeyQEUSGTLPGVCJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acat-IN-9 Identity & Procurement


Acat-IN-9 (CAS: 199984-40-2) is a synthetic small-molecule inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT; also known as sterol O-acyltransferase, SOAT) . It was originally disclosed as Example Compound 207 in European Patent EP1236468A1, which claims a series of sulfonylaminocarbonyl derivatives for treating NF-κB-mediated diseases and disorders [1]. The compound possesses the molecular formula C33H51N3O5S and a molecular weight of 601.84 g/mol . Its documented pharmacological profile includes inhibition of ACAT enzymatic activity and suppression of NF-κB-mediated transcription [1]. Acat-IN-9 is commercially available from multiple specialty chemical vendors in milligram to gram quantities, with purity specifications typically reported at ≥98% by HPLC [2].

Why Acat-IN-9 Cannot Be Substituted


The ACAT/SOAT inhibitor landscape is mechanistically heterogeneous, comprising three distinct functional categories that are not interchangeable in experimental design [1]. First, selective ACAT1/SOAT1 inhibitors such as K-604 (IC50 = 0.45 μM for ACAT1 vs. 102.85 μM for ACAT2; 229-fold selectivity) and CI-976 (ACAT-1 IC50 = 73 nM) are optimized for isoform discrimination studies [2]. Second, dual ACAT1/2 inhibitors including Avasimibe (IC50 = 24 μM for ACAT1, 9.2 μM for ACAT2) and Pactimibe (IC50 = 4.9 μM for ACAT1, 3.0 μM for ACAT2) are employed for pan-ACAT blockade investigations [3]. Third, NF-κB pathway-focused ACAT inhibitors such as Acat-IN-9 and its in-class patent congeners (e.g., ACAT-IN-2, ACAT-IN-6, ACAT-IN-10) possess a distinct sulfonylaminocarbonyl chemotype that couples ACAT inhibition with transcriptional modulation [4]. Substituting a selective or dual inhibitor for an NF-κB-modulating ACAT inhibitor introduces a confounding variable—the absence or presence of pathway-specific transcriptional effects—that compromises experimental interpretability and cross-study reproducibility [1].

Acat-IN-9 Differentiation Evidence


NF-κB Suppression vs. Selective ACAT Inhibitors

Acat-IN-9 inhibits NF-κB-mediated transcription as a documented pharmacological activity [1]. This functional property is not shared by potency-optimized or isoform-selective ACAT inhibitors. Neither K-604 (IC50 = 0.45 μM for ACAT1, 229-fold selective) nor CI-976 (ACAT-1 IC50 = 73 nM) nor Avasimibe (IC50 = 24 μM and 9.2 μM for ACAT1/2) have been reported to modulate NF-κB transcriptional activity in primary literature or vendor documentation [2][3]. Within the EP1236468A1 patent family, compounds exhibit differential NF-κB inhibitory capacity: ACAT-IN-6 is described as 'potently inhibits NF-κB mediated transcription,' while ACAT-IN-10 'weakly inhibits NF-κB-mediated transcription,' and Acat-IN-9 is described as 'inhibits NF-κB mediated transcription' without a strength qualifier [4]. The absence of NF-κB modulation data for K-604, CI-976, and Avasimibe represents a documented functional divergence rather than a mere data gap [2][3].

NF-κB signaling inflammation research transcriptional regulation

Sulfonylaminocarbonyl vs. Other ACAT Chemotypes

Acat-IN-9 possesses a sulfonylaminocarbonyl core structure that is chemically distinct from all major comparator ACAT inhibitors. K-604 features a triazole-thioether scaffold [1]. Avasimibe (CI-1011) contains a diphenylimidazole core . CI-976 incorporates a 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide structure . Pactimibe is an indoline-5-yl acetic acid derivative [2]. The sulfonylaminocarbonyl chemotype is the structural basis for the NF-κB modulatory activity claimed in EP1236468A1, with the patent explicitly linking this scaffold to 'methods of treating a nuclear factor-κB mediated disease or disorder' [3]. This structure-activity relationship is further evidenced by the differential NF-κB inhibitory activity observed among structurally related EP1236468A1 congeners (ACAT-IN-6, Acat-IN-9, ACAT-IN-10) despite their shared sulfonylaminocarbonyl backbone [3].

medicinal chemistry structure-activity relationship chemotype classification

EP1236468A1 Congener Activity Comparison

EP1236468A1 discloses multiple example compounds that have been commercialized as distinct catalog items, each with a different NF-κB inhibitory activity profile [1]. ACAT-IN-6 (Example 200) is explicitly described as 'potently inhibits NF-κB mediated transcription' . ACAT-IN-10 (Example 197) is explicitly described as 'weakly inhibits NF-κB-mediated transcription' . Acat-IN-9 (Example 207) is described as 'inhibits NF-κB mediated transcription' without an activity strength qualifier [2]. This within-series gradation—potent (IN-6) vs. unqualified/intermediate (IN-9) vs. weak (IN-10)—provides a qualitative activity hierarchy that enables concentration-response or comparative mechanistic studies within the same chemotype series [1]. The molecular weight and formula differ across these congeners: Acat-IN-9 (MW 601.84, C33H51N3O5S); ACAT-IN-2 (MW 559.78, C31H49N3O4S); ACAT-IN-10 (MW 573.83, C32H51N3O4S) [2][3].

patent SAR chemical probe selection tool compound optimization

Acat-IN-9 Research Applications


NF-κB Pathway Studies with ACAT Inhibition

When an experimental design requires simultaneous ACAT enzymatic inhibition and NF-κB pathway modulation, Acat-IN-9 is the appropriate tool compound. Neither potency-optimized ACAT1-selective inhibitors (K-604, CI-976) nor dual ACAT1/2 inhibitors (Avasimibe, Pactimibe) have been documented to suppress NF-κB-mediated transcription [1]. Procurement of Acat-IN-9 ensures that the NF-κB modulatory axis is present in the pharmacological intervention, which is essential for studies investigating the intersection of cholesterol esterification and inflammatory signaling pathways [2].

Sulfonylaminocarbonyl SAR & Lead Optimization

For medicinal chemistry programs aiming to optimize ACAT inhibitors with concomitant NF-κB modulatory activity, Acat-IN-9 serves as a structurally validated reference compound within the sulfonylaminocarbonyl series [1]. The commercial availability of multiple EP1236468A1 example compounds (IN-2, IN-6, IN-9, IN-10) with documented differential NF-κB inhibitory profiles enables systematic structure-activity relationship studies without the need for de novo synthesis of the entire patent series [2]. The intermediate activity descriptor assigned to Acat-IN-9 positions it as a baseline comparator for evaluating novel analogs [1].

ACAT Inhibitor Panel with Functional Diversity Controls

In phenotypic screening campaigns or target validation studies where ACAT inhibition is the intended mechanism but off-target transcriptional effects require explicit control, Acat-IN-9 provides a functionally distinct comparator to potency-optimized and isoform-selective ACAT inhibitors [1]. Including Acat-IN-9 alongside K-604 (selective ACAT1 inhibitor) and Avasimibe (dual ACAT1/2 inhibitor) creates a mechanistically diverse panel that enables attribution of observed phenotypes to ACAT inhibition versus NF-κB pathway modulation [2]. This panel design enhances the interpretability and publication rigor of screening results [1].

Patent Landscape Analysis for ACAT Inhibitors

For industrial drug discovery programs operating in the ACAT inhibitor intellectual property space, procurement and testing of specific EP1236468A1 example compounds—including Acat-IN-9—is necessary for freedom-to-operate analysis and patent circumvention strategies [1]. The sulfonylaminocarbonyl chemotype claimed in EP1236468A1 is structurally distinct from other major ACAT inhibitor patent families (e.g., Avasimibe/diphenylimidazole series, K-604/triazole-thioether series), and understanding the SAR boundaries of this patent estate requires access to the exact example compounds disclosed therein [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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